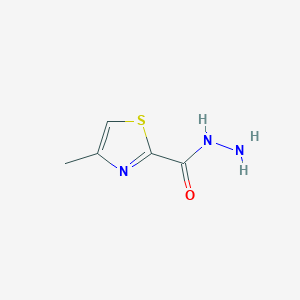

4-Methyl-1,3-thiazole-2-carbohydrazide

Descripción general

Descripción

Ácido L-cisteína sulfínico: es un compuesto orgánico con la fórmula nominal HO₂SCH₂CH(NH₂)CO₂H. Es un raro ejemplo de un aminoácido que contiene un grupo funcional de ácido sulfínico. Este compuesto es un sólido blanco que es soluble en agua y existe como un zwitterión a pH neutro. Es un intermedio en el metabolismo de la cisteína y se sintetiza mediante la conversión de azufre a ácido sulfínico en la cisteína por la enzima cisteína dioxigenasa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido L-cisteína sulfínico se puede sintetizar mediante la oxidación directa del tiol de cisteína correspondiente. Este proceso implica el uso de especies reactivas de oxígeno para convertir tioles de cisteína (Cys-SH) en ácido L-cisteína sulfínico (Cys-SO₂H). La estructura del compuesto sintetizado se puede establecer mediante análisis cristalográfico de rayos X .

Métodos de producción industrial: la síntesis típicamente involucra la conversión enzimática de cisteína a ácido L-cisteína sulfínico usando cisteína dioxigenasa .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido L-cisteína sulfínico sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar aún más para formar ácido cisteína sulfónico.

Reducción: Se puede reducir de nuevo a cisteína.

Descarboxilación: El compuesto se puede descarboxilar para formar hipotaurina, que posteriormente se oxida a taurina.

Reactivos y condiciones comunes:

Oxidación: Las especies reactivas de oxígeno se utilizan comúnmente para la oxidación de cisteína a ácido L-cisteína sulfínico.

Reducción: Agentes reductores como el ditiotreitol (DTT) se pueden utilizar para reducir el ácido L-cisteína sulfínico de nuevo a cisteína.

Descarboxilación: Descarboxilación enzimática usando sulfinoalanina descarboxilasa.

Productos principales formados:

Oxidación: Ácido cisteína sulfónico.

Reducción: Cisteína.

Descarboxilación: Hipotaurina y taurina.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-Methyl-1,3-thiazole-2-carbohydrazide has been investigated for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of 4-methyl-1,3-thiazole compounds exhibit notable antimicrobial effects against various bacterial strains. For instance, a study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The effectiveness of these compounds can be attributed to specific structural moieties that enhance their bioactivity.

Table 1: Antimicrobial Activity of 4-Methyl-1,3-thiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound 15 | Staphylococcus aureus ATCC 25923 | 1.95 | 3.91 |

| Compound 15 | Enterococcus faecalis ATCC 29212 | 15.62 | 62.5 |

| Compound 6 | Bacillus subtilis ATCC 6633 | >1000 | >1000 |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have indicated that thiazole derivatives possess significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One notable derivative showed an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard drug, 5-fluorouracil .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MCF-7 | 5.71 |

| Compound Y | PC3 | 18.4 |

Material Science Applications

Beyond biological applications, this compound has found utility in material science as well.

Sensor Development

Research has demonstrated the use of thiazole derivatives as ionophores in sensor technology. For example, a study explored the application of pyridine-2-carbaldehyde derivatives in constructing sensors for rare earth elements . The incorporation of thiazole moieties enhances the selectivity and sensitivity of these sensors.

Case Study 1: Synthesis and Biological Evaluation

A recent investigation synthesized several thiazole-based compounds through multistep reactions and evaluated their biological activities against various pathogens and cancer cell lines . The study revealed that structural modifications significantly influenced the bioactivity profiles of the synthesized compounds.

Case Study 2: Structure-Activity Relationship Analysis

Another study focused on elucidating the structure-activity relationships (SAR) of thiazole derivatives in terms of their antimicrobial and anticancer activities . The findings indicated that specific substituents on the thiazole ring were crucial for enhancing potency against targeted biological systems.

Mecanismo De Acción

El ácido L-cisteína sulfínico ejerce sus efectos a través de varios mecanismos:

Funcionalidad neurotransmisora: Actúa como un aminoácido excitatorio y agonista de los receptores metabotrópicos de glutamato (mGluRs).

Regulación cardiovascular: El compuesto regula las funciones cardiovasculares al disminuir la presión arterial media y la frecuencia cardíaca cuando se microinyecta en el núcleo del tracto solitario (NTS) de ratas.

Respuesta al estrés oxidativo: El ácido L-cisteína sulfínico está involucrado en la respuesta al estrés oxidativo al formarse mediante la oxidación de la L-cisteína por especies reactivas de oxígeno.

Comparación Con Compuestos Similares

El ácido L-cisteína sulfínico se puede comparar con otros aminoácidos que contienen azufre, como:

Ácido L-cisteico: Un análogo del ácido L-cisteína sulfínico, utilizado en estudios de aminoácidos excitatorios en el cerebro.

Ácido L-homocisteína sulfínico: Otro aminoácido que contiene azufre con propiedades neuroexcitatorias similares.

Ácido L-homocisteico: Un compuesto con actividad biológica similar y propiedades neuroexcitatorias.

Unicidad: El ácido L-cisteína sulfínico es único debido a su papel como intermedio en el metabolismo de la cisteína y su participación tanto en la neurotransmisión como en la regulación cardiovascular. Su capacidad de actuar como un aminoácido excitatorio y su participación en la respuesta al estrés oxidativo resaltan aún más sus propiedades distintas .

Actividad Biológica

4-Methyl-1,3-thiazole-2-carbohydrazide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a methyl group and a carbohydrazide functional group. Its molecular formula is C5H7N3S, and it has a molecular weight of 157.19 g/mol. The presence of the thiazole moiety is significant as it contributes to the compound's biological activities.

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness due to its ability to disrupt microbial cell membranes.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

- Neuroprotective Effects : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in neurodegenerative diseases like Alzheimer's.

Biological Activity Data

Recent studies have quantitatively assessed the biological activity of this compound. The following table summarizes key findings:

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Anticancer Study : A study conducted on human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating strong cytotoxic potential compared to standard treatments like Harmine .

- Neuroprotective Study : Another investigation focused on the compound’s AChE inhibitory activity, revealing that it could effectively enhance acetylcholine levels in neuronal cultures. This suggests its potential use in treating Alzheimer’s disease by mitigating cognitive decline associated with AChE overactivity .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between thiazole derivatives and hydrazine or hydrazone precursors. Variations in synthesis have led to numerous derivatives that may exhibit enhanced biological activities.

Propiedades

IUPAC Name |

4-methyl-1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-10-5(7-3)4(9)8-6/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXWBFGOEMMEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459360 | |

| Record name | 4-methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-76-5 | |

| Record name | 4-methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.